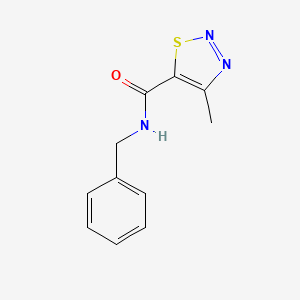![molecular formula C19H17N3O4S B11362419 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide](/img/structure/B11362419.png)
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the nitrobenzamide moiety. One common synthetic route includes the reaction of 4-methoxyphenylthiourea with α-haloketones to form the thiazole ring. This intermediate is then reacted with 2-nitrobenzoyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The nitrobenzamide moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to the observed biological effects .
Comparison with Similar Compounds
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide can be compared with other thiazole derivatives such as:
2,4-disubstituted thiazoles: Known for their diverse biological activities.
Thiazole-based drugs: Such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral). The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties.
Properties
Molecular Formula |
C19H17N3O4S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzamide |
InChI |
InChI=1S/C19H17N3O4S/c1-26-15-8-6-13(7-9-15)19-21-14(12-27-19)10-11-20-18(23)16-4-2-3-5-17(16)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,23) |
InChI Key |
XFAUDANMKOWMDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11362336.png)

![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11362338.png)
![2-chloro-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11362339.png)
![N-(4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11362342.png)
![N-(4-bromo-3-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362350.png)

![Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate](/img/structure/B11362357.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B11362365.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11362370.png)
![3-ethoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11362372.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11362392.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B11362399.png)
![13-(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11362404.png)
